molecular formula C8H6ClF3O2S B13225735 2-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride

2-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride

Katalognummer: B13225735
Molekulargewicht: 258.65 g/mol
InChI-Schlüssel: UTAVOKSCSLXZPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H7ClF3O2S It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride typically involves the reaction of 2-(2,2,2-Trifluoroethyl)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows:

[ \text{C8H7F3} + \text{ClSO3H} \rightarrow \text{C8H7ClF3O2S} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.

    Reduction Reactions: Sulfonyl hydride.

    Oxidation Reactions: Sulfonic acids and other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride has several applications in scientific research:

    Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs that target specific enzymes or receptors.

    Industry: The compound is employed in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may react with nucleophilic residues in proteins, leading to covalent modification and potential changes in protein function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate
  • 1-Methyl-4-[(2,2,2-trifluoroethyl)sulfonyl]benzene
  • 2-(Trifluoromethoxy)benzene-1-sulfonyl chloride

Uniqueness

2-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride is unique due to the presence of both the trifluoroethyl group and the sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Eigenschaften

Molekularformel

C8H6ClF3O2S

Molekulargewicht

258.65 g/mol

IUPAC-Name

2-(2,2,2-trifluoroethyl)benzenesulfonyl chloride

InChI

InChI=1S/C8H6ClF3O2S/c9-15(13,14)7-4-2-1-3-6(7)5-8(10,11)12/h1-4H,5H2

InChI-Schlüssel

UTAVOKSCSLXZPY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CC(F)(F)F)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.